molecular formula C14H12BrClN2O B4286231 N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea

N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea

Cat. No.: B4286231
M. Wt: 339.61 g/mol
InChI Key: UKWIRVDZYOCWPD-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N’-(3-chlorobenzyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromophenyl group and a chlorobenzyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-N’-(3-chlorobenzyl)urea typically involves the reaction of 2-bromoaniline with 3-chlorobenzyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(2-bromophenyl)-N’-(3-chlorobenzyl)urea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Substitution Reactions: N-(2-bromophenyl)-N’-(3-chlorobenzyl)urea can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products with different substituents replacing the bromine or chlorine atoms.

    Oxidation: Various oxidized derivatives, including nitro compounds or quinones.

    Reduction: Amines or other reduced forms of the original compound.

Scientific Research Applications

N-(2-bromophenyl)-N’-(3-chlorobenzyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N’-(3-chlorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-bromophenyl)-N’-(3-chlorobenzyl)urea can be compared with other urea derivatives, such as:

    N-(2-chlorophenyl)-N’-(3-bromobenzyl)urea: Similar structure but with reversed positions of bromine and chlorine atoms.

    N-(2-fluorophenyl)-N’-(3-chlorobenzyl)urea: Contains a fluorine atom instead of a bromine atom.

    N-(2-bromophenyl)-N’-(4-chlorobenzyl)urea: Chlorine atom is positioned at the para position instead of the meta position.

The uniqueness of N-(2-bromophenyl)-N’-(3-chlorobenzyl)urea lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-(2-bromophenyl)-3-[(3-chlorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O/c15-12-6-1-2-7-13(12)18-14(19)17-9-10-4-3-5-11(16)8-10/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWIRVDZYOCWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC(=CC=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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